1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone
Description
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone is a hydroxyacetophenone derivative characterized by a 4-hydroxy-3,5-dimethylphenyl group attached to an ethanone moiety and a 4-methylphenylsulfanyl (thioether) substituent at the second carbon.
The compound’s key structural features include:
- 3,5-Dimethyl substitution: Increases steric bulk and lipophilicity.
- 4-Methylphenylsulfanyl group: A thioether linkage that influences electronic properties and metabolic stability.
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylphenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-11-4-6-15(7-5-11)20-10-16(18)14-8-12(2)17(19)13(3)9-14/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPBFMJLNZSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=CC(=C(C(=C2)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone typically involves a multi-step process. One common method includes the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with 4-methylthiophenol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s biological and chemical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of hydroxyacetophenones with sulfur-containing substituents. Below is a systematic comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula.
Key Research Findings
Sulfur Oxidation State :
- Thioether (S⁰) derivatives (e.g., the target compound) exhibit lower polarity and higher lipophilicity compared to sulfonyl (S⁺²) analogs, which may influence membrane permeability in biological systems .
- Sulfonyl groups (e.g., 339100-58-2) enhance solubility in polar solvents due to their strong electron-withdrawing nature .
Chirality in Sulfinyl Derivatives :
- Sulfinyl-containing compounds (e.g., 339100-37-7) possess a chiral sulfur center, which can lead to enantioselective biological activity. This property is critical in pharmaceutical design .
Synthetic Accessibility :
- Thioether derivatives are typically synthesized via nucleophilic substitution of α-halogenated ketones with thiols, as described in for analogous triazole-thioether ketones . Sulfonyl/sulfinyl analogs require additional oxidation steps .
Data Tables
Table 2: Physicochemical Properties of Selected Compounds
| CAS Number | LogP* (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 339100-58-2 | 2.8 | 0.12 | 180–182 |
| 339100-37-7 | 2.5 | 0.25 | 165–167 |
| 344279-84-1 | 3.1 | 0.08 | 195–197 |
*Predicted using fragment-based methods (e.g., XLogP3).
Biological Activity
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone, with the CAS number 344279-88-5, is an organic compound notable for its complex structure that includes both hydroxyl and sulfanyl functional groups. This compound's molecular formula is C17H18O2S, and it has a molar mass of 286.39 g/mol. The unique combination of functional groups in this compound suggests potential biological activities that warrant detailed exploration.
| Property | Value |
|---|---|
| Molecular Formula | C17H18O2S |
| Molar Mass | 286.39 g/mol |
| CAS Number | 344279-88-5 |
| IUPAC Name | 1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylphenyl)sulfanylethanone |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the sulfanyl group may engage in nucleophilic attacks. These interactions can influence various biological pathways, potentially leading to therapeutic applications.
Antioxidant Activity
Research indicates that compounds with hydroxyl groups often exhibit antioxidant properties. The presence of the hydroxyl group in this compound may enhance its ability to scavenge free radicals, thereby contributing to cellular protection against oxidative stress. Studies have shown that similar compounds can significantly reduce oxidative damage in cellular models.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity. The sulfanyl group is known to enhance the reactivity of compounds towards microbial cells, potentially leading to inhibition of growth or cell death. In vitro studies are needed to quantify these effects and elucidate the underlying mechanisms.
Anti-inflammatory Effects
Compounds containing hydroxyl and sulfanyl groups have been reported to exhibit anti-inflammatory effects through the modulation of pro-inflammatory cytokines. This suggests that this compound might be beneficial in conditions characterized by inflammation .
Study 1: Antioxidant Activity Evaluation
A study conducted on structurally similar compounds revealed significant antioxidant activity through DPPH radical scavenging assays. The results indicated that compounds with similar functional groups could reduce oxidative stress markers in a dose-dependent manner .
Study 2: Antimicrobial Screening
In a recent screening of various sulfanyl-containing compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, some showed promising antimicrobial effects. Further research is necessary to determine the minimum inhibitory concentration (MIC) for this compound specifically.
Study 3: Anti-inflammatory Potential
Research assessing the anti-inflammatory properties of related compounds demonstrated a reduction in TNF-alpha levels in macrophage cell lines upon treatment with similar structures. This indicates potential for therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Functionalization of the phenolic core via nitration or sulfonation (adjusting electrophilic substitution conditions).
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Acylation to form the ethanone moiety.
- Optimization : Key parameters include temperature (e.g., 60–80°C for sulfonation), solvent polarity (e.g., DMF for acylation), and catalyst selection (e.g., Lewis acids for regioselectivity). Conflicting yields may arise from competing side reactions, requiring iterative HPLC or TLC monitoring .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
Q. How can computational tools leverage SMILES/InChI descriptors for modeling this compound?
- Methodological Answer :
- SMILES :
CC1=CC(=CC(=C1O)C)C(=O)CSc2ccc(cc2)Cenables 3D structure generation in tools like Open Babel or RDKit for docking studies. - InChI :
InChI=1S/C16H16O2S/c1-10-6-12(7-11(2)15(10)17)16(18)9-19-14-5-3-13(4)8-14/h3-8,17H,9H2,1-2H3facilitates database searches and quantum mechanical calculations (e.g., Gaussian for HOMO-LUMO analysis) .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software is preferred:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Challenges include twinning or weak diffraction; data merging in ORTEP-3 improves visualization of thermal ellipsoids .
Q. How can researchers design assays to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) at varying pH (4.6–7.4) and ionic strengths.
- Antimicrobial Screening : Employ microbroth dilution (MIC determination) against S. aureus and E. coli, noting discrepancies in activity due to membrane permeability differences .
Q. How should researchers address contradictions in synthetic yield or purity data?
- Methodological Answer :
- Root Cause Analysis : Compare solvent effects (e.g., DCM vs. THF on sulfanyl group stability) or catalyst loadings.
- Resolution : Use DoE (Design of Experiments) to isolate variables. For example, a 15% yield increase was achieved by replacing NaH with KCO in coupling steps .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
